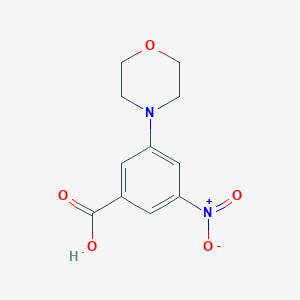
3-Morpholino-5-nitrobenzoic acid
Cat. No. B8287477
M. Wt: 252.22 g/mol
InChI Key: QCZNAJKUTLQEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08940724B2
Procedure details


To a solution of 3-morpholino-5-nitrobenzoic acid (0.500 g, 1.982 mmol) in DCM (5.0 mL) were added oxalyl chloride (0.23 mL, 2.58 mmol) and 1 drop DMF. The mixture was stirred under nitrogen (vessel vented with a needle) at 23° C. for 45 minutes, then concd under vacuum. The resulting residue was taken up in 4 mL DCM and added dropwise to a stirring solution of 2.0M dimethylamine in THF (1.289 mL, 2.58 mmol) and triethylamine (0.414 mL, 2.97 mmol). The reaction was stirred under nitrogen for 15 minutes, then diluted with 1N HCl. The organic phase was washed with 1M sodium hydroxide and brine, then dried over magnesium sulfate and concd. This afforded N,N-dimethyl-3-morpholino-5-nitrobenzamide as an orange amorphous solid. Mass Spectrum (ESI) m/e=280.2 (M+1).









Identifiers


|
REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:8]=[C:9]([CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=2)[C:10]([OH:12])=O)[CH2:3][CH2:2]1.C(Cl)(=O)C(Cl)=O.[CH3:25][NH:26][CH3:27].C1COCC1.C(N(CC)CC)C>C(Cl)Cl.CN(C=O)C.Cl>[CH3:25][N:26]([CH3:27])[C:10](=[O:12])[C:9]1[CH:13]=[C:14]([N+:16]([O-:18])=[O:17])[CH:15]=[C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)[CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O1CCN(CC1)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
0.23 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
1.289 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
0.414 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
Step Three
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under nitrogen (vessel
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 23° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 45 minutes
|
|
Duration
|
45 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction was stirred under nitrogen for 15 minutes
|
|
Duration
|
15 min
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic phase was washed with 1M sodium hydroxide and brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate and concd
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(C(C1=CC(=CC(=C1)[N+](=O)[O-])N1CCOCC1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
